

### A Comparative Guide to Natural Killer Cell Receptors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Natural Killer (NK) cells are at the forefront of innate immunity and cancer immunosurveillance. Their ability to recognize and eliminate malignant cells without prior sensitization makes them a compelling focus for cancer immunotherapy. This activity is governed by a sophisticated interplay of signals from a diverse array of activating and inhibitory receptors on the NK cell surface. This guide provides a detailed comparison of key NK cell receptors, with a special focus on the emerging significance of CD122, to inform research and therapeutic development. While the term "NK-122" is not found in current scientific literature, it is likely a reference to CD122 (IL-2/IL-15 receptor beta chain), a critical component for NK cell function and a promising therapeutic target.

### **Key NK Cell Receptors: A Comparative Overview**

The function of NK cells is dictated by the integration of signals from various receptor families. Below is a summary of some of the most extensively studied NK cell receptors in the context of cancer.



| Receptor<br>Family                                         | Primary<br>Function in<br>Cancer | Ligand(s)                                                             | Signaling<br>Pathway<br>Highlights                                                                                            | Therapeutic<br>Relevance                                                                                             |
|------------------------------------------------------------|----------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| NKG2D                                                      | Activating                       | MICA/B, ULBP1-<br>6                                                   | Associates with DAP10, activating the PI3K/Akt and Grb2/Vav1 pathways, leading to cytotoxicity and cytokine production.[1][2] | A promising target for cancer treatment due to the stress-induced expression of its ligands on tumor cells.[2][3][4] |
| Natural<br>Cytotoxicity<br>Receptors<br>(NCRs)             | Activating                       | B7-H6 (NKp30),<br>Viral<br>hemagglutinins<br>(NKp46), PCNA<br>(NKp44) | Associate with ITAM-containing adaptors (CD3ζ, FcɛRly, DAP12) to trigger potent cytotoxic responses.[5]                       | NKp30 is a prospective target for new cancer immunotherapy strategies.[5][6]                                         |
| DNAM-1<br>(CD226)                                          | Activating                       | CD155 (PVR),<br>Nectin-2<br>(CD112)                                   | Co-stimulation enhances cytotoxicity and cytokine release. [7][8]                                                             | The DNAM- 1/TIGIT/CD96 axis is a key area of investigation for cancer immunotherapy. [7]                             |
| Killer-cell<br>Immunoglobulin-<br>like Receptors<br>(KIRs) | Primarily<br>Inhibitory          | HLA-A, -B, -C                                                         | ITIMs recruit phosphatases (SHP-1, SHP-2) to dampen activating signals.[9]                                                    | Blocking inhibitory KIRs can enhance NK cell-mediated killing of tumor cells.[10]                                    |
| NKG2A                                                      | Inhibitory                       | HLA-E                                                                 | Forms a heterodimer with                                                                                                      | A key immune checkpoint for                                                                                          |



|                          |                           |             | CD94; ITIMs in the cytoplasmic tail recruit phosphatases to inhibit NK cell function.[11][12]                                                     | both NK and T<br>cells; targeted by<br>monoclonal<br>antibodies like<br>monalizumab.<br>[12]        |
|--------------------------|---------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CD122 (IL-2/IL-<br>15Rβ) | Activating/Modul<br>atory | IL-2, IL-15 | Part of the IL-2 and IL-15 receptor complexes, signaling through the JAK/STAT pathway to promote NK cell proliferation, survival, and activation. | Targeting CD122 with IL-2 or IL-15 superkines is a strategy to enhance NK cell anti-tumor activity. |

# In-Depth Receptor Analysis NKG2D: The "Stress Sensor"

NKG2D is a potent activating receptor that recognizes stress-induced ligands frequently upregulated on tumor cells, including MICA/B and ULBP proteins.[2][3] This "induced-self" recognition allows NK cells to identify and eliminate malignant cells. Upon ligand binding, NKG2D associates with the DAP10 adaptor protein, which contains a YINM motif.[1] Phosphorylation of this motif leads to the recruitment of PI3K and Grb2, activating downstream signaling cascades that result in cytotoxicity and cytokine secretion.[1][2]

NKG2D Signaling Pathway





Click to download full resolution via product page

# Natural Cytotoxicity Receptors (NCRs): Key Players in Tumor Recognition

The NCR family, comprising NKp30, NKp44, and NKp46, plays a crucial role in the direct recognition and lysis of tumor cells.[5] These receptors signal through ITAM-containing adaptor proteins, such as CD3ζ and FcεRIy for NKp30 and NKp46, and DAP12 for NKp44.[5] Ligand binding triggers phosphorylation of ITAMs, leading to the recruitment and activation of Syk and ZAP70 kinases, which initiate a signaling cascade culminating in potent anti-tumor responses. [13] For instance, NKp30 recognizes B7-H6, a ligand expressed on various tumor cells.[5][6]

NCR Signaling Pathway (NKp30 Example)



Click to download full resolution via product page





### DNAM-1 (CD226): A Co-stimulatory Powerhouse

DNAM-1 is an activating receptor that contributes to the elimination of tumor cells by recognizing its ligands, CD155 and Nectin-2, which are often overexpressed on malignant tissues.[7][8] DNAM-1 plays a significant role in mediating the killing of tumor cells that may be resistant to other NK cell activation pathways.[8] Its function is tightly regulated by competing inhibitory receptors like TIGIT and CD96, which share the same ligands.[7]

## KIRs and NKG2A: The "Missing-Self" and "Induced-Self" Inhibitors

To prevent autoimmunity, NK cells are equipped with inhibitory receptors that recognize "self" molecules, primarily MHC class I. The KIR family of receptors recognizes the highly polymorphic classical MHC class I molecules (HLA-A, -B, and -C).[9] In contrast, the NKG2A receptor, in a heterodimer with CD94, recognizes the non-classical and less polymorphic HLA-E molecule.[11][12] Tumor cells often downregulate MHC class I to evade T cell recognition, a phenomenon known as "missing-self," which in turn can relieve the inhibition of NK cells through KIRs. However, some tumors upregulate HLA-E as an immune escape mechanism to engage the inhibitory NKG2A receptor.[12] Both KIRs and NKG2A contain ITIMs in their cytoplasmic tails, which, upon phosphorylation, recruit phosphatases to counteract activating signals.

Inhibitory Receptor Signaling (KIR/NKG2A)









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. The Rise of NK Cell Checkpoints as Promising Therapeutic Targets in Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting novel inhibitory receptors in cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. NK Cell Anti-Tumor Surveillance in a Myeloid Cell-Shaped Environment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling NK Cell Responses: Integration of Signals for Activation and Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NK Cell-Fc Receptors Advance Tumor Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Developmental and Functional Control of Natural Killer Cells by Cytokines [frontiersin.org]
- 12. CD122-directed interleukin-2 treatment mechanisms in bladder cancer differ from αPD-L1 and include tissue-selective yδ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [A Comparative Guide to Natural Killer Cell Receptors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679014#nk-122-vs-other-nk-cell-receptors-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com